3-cyclopentyl-N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)propanamide
Descripción
Propiedades
IUPAC Name |
3-cyclopentyl-N-[1-[1-(3,4-dimethylphenyl)triazole-4-carbonyl]piperidin-4-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N5O2/c1-17-7-9-21(15-18(17)2)29-16-22(26-27-29)24(31)28-13-11-20(12-14-28)25-23(30)10-8-19-5-3-4-6-19/h7,9,15-16,19-20H,3-6,8,10-14H2,1-2H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMMTLWTBBBGRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)CCC4CCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Research Findings and Data
While specific activity data for the target compound is unavailable in the provided evidence, structural analogs highlight trends:
- Molecular Weight : The target compound’s molecular weight (~480 g/mol) is comparable to pyrazolo-pyrimidine derivatives (~460–590 g/mol ), aligning with Lipinski’s rules for drug-likeness.
- Thermal Stability : Methyl and cyclopentyl groups in the target may improve thermal stability over fluorinated analogues, as seen in melting points (e.g., 175–178°C for Example 53 ).
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing this compound, and how can reaction conditions be optimized for higher yields?
- Answer : Synthesis involves sequential reactions, including cyclopentylpropanamide formation, triazole ring assembly via click chemistry, and piperidine coupling. Key steps:
- Triazole formation : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) under inert atmosphere to ensure regioselectivity .
- Amide coupling : Employ carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous dichloromethane at 0–5°C to minimize hydrolysis .
- Optimization : Monitor reaction progress via TLC/HPLC. Microwave-assisted synthesis (e.g., 100 W, 80°C, 30 min) can enhance efficiency by 20–30% .
Q. Which characterization techniques are essential to confirm the compound’s structural integrity?
- Answer : Combine spectroscopic and chromatographic methods:
- NMR : ¹H/¹³C NMR to verify cyclopentyl, triazole, and piperidine moieties. Aromatic protons in the 3,4-dimethylphenyl group appear as doublets (δ 7.2–7.4 ppm) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺: ~505 Da) and rule out side products .
- HPLC : Purity >95% using a C18 column (acetonitrile/water gradient) .
Q. What preliminary assays are recommended to assess its biological activity?
- Answer : Prioritize target-specific in vitro assays:
- Enzyme inhibition : Test against kinases or proteases (IC₅₀ determination) using fluorogenic substrates .
- Cellular assays : Cytotoxicity (MTT assay) in cancer/hepatic cell lines (e.g., HepG2) at 1–100 µM .
- Solubility : Measure in PBS (pH 7.4) and DMSO for dose-response studies .
Advanced Research Questions
Q. How can computational modeling guide the analysis of its structure-activity relationship (SAR)?
- Answer : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS):
- Docking : Predict binding to targets like PI3K or mTOR; validate with co-crystallized ligands (PDB: 4LSY) .
- Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonds with triazole carbonyl) using Schrödinger Suite .
- ADMET prediction : SwissADME to optimize logP (target <5) and BBB permeability .
Q. How should structural data contradictions (e.g., crystallography vs. NMR) be resolved?
- Answer : Cross-validate using complementary methods:
- X-ray crystallography : Refine with SHELXL (R-factor <0.05) and validate using WinGX/ORTEP for displacement ellipsoids .
- Dynamic behavior : Compare NMR (solution state) with crystal data; use NOESY to detect conformational flexibility in the piperidine ring .
- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to reconcile discrepancies .
Q. What strategies mitigate variability in biological assay results across labs?
- Answer : Standardize protocols and controls:
- Replication : Use ≥3 independent experiments with internal controls (e.g., staurosporine for cytotoxicity) .
- Data normalization : Express activity as % inhibition relative to vehicle/DMSO controls .
- Inter-lab collaboration : Share compound aliquots to rule out batch variability .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
